molecular formula C7H14O2 B2411509 (2-Methyloxan-2-yl)methanol CAS No. 99335-70-3

(2-Methyloxan-2-yl)methanol

Cat. No.: B2411509
CAS No.: 99335-70-3
M. Wt: 130.187
InChI Key: QOZMKNPLACXAEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxan-2-yl)methanol can be achieved through several methods. One common method involves the reaction of 2-methyloxirane with methanol under acidic or basic conditions. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods

On an industrial scale, this compound can be produced through the catalytic hydrogenation of 2-methyloxirane. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Ethers and esters.

Scientific Research Applications

(2-Methyloxan-2-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methyloxan-2-yl)methanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxirane: A precursor in the synthesis of (2-Methyloxan-2-yl)methanol.

    2-Methyltetrahydrofuran: A structurally similar compound with different chemical properties.

    2-Methyl-1,3-dioxolane: Another cyclic ether with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines a tetrahydropyran ring with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

(2-methyloxan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(6-8)4-2-3-5-9-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZMKNPLACXAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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